molecular formula C11H7NO2 B11909182 furo[3,4-b]quinolin-1(3H)-one CAS No. 4945-38-4

furo[3,4-b]quinolin-1(3H)-one

Cat. No.: B11909182
CAS No.: 4945-38-4
M. Wt: 185.18 g/mol
InChI Key: FZYGATLKLHAMAP-UHFFFAOYSA-N
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Description

Furo[3,4-b]quinolin-1(3H)-one is a heterocyclic compound that belongs to the class of furoquinolines This compound is characterized by a fused ring system consisting of a furan ring and a quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of furo[3,4-b]quinolin-1(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 8-hydroxy-7-piperidinomethylquinoline with pyridinium ylides. This reaction proceeds through the formation of a highly electrophilic quinoline-type o-quinone methide intermediate . The reaction is carried out in refluxing acetonitrile under an inert atmosphere, using 1,1,3,3-tetramethylguanidine (TMG) as a base .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Furo[3,4-b]quinolin-1(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions include various substituted quinoline and furan derivatives, which can have different functional groups attached to the core structure.

Scientific Research Applications

Mechanism of Action

The mechanism of action of furo[3,4-b]quinolin-1(3H)-one, particularly in its antitumor activity, involves the inhibition of specific enzymes and pathways critical for cancer cell growth. The compound interacts with molecular targets such as DNA topoisomerases, leading to the disruption of DNA replication and cell division .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Furo[3,4-b]quinolin-1(3H)-one stands out due to its specific ring fusion pattern and the resulting electronic properties

Biological Activity

Furo[3,4-b]quinolin-1(3H)-one is a heterocyclic compound that has attracted significant attention due to its diverse biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the chemical formula C11H7NO2C_{11}H_7NO_2 and features a unique fused ring system comprising a furan and quinoline moiety. This structural arrangement is crucial for its biological activity as it influences the compound's electronic properties and interactions with biological targets .

Biological Activities

This compound exhibits a range of biological activities:

  • Anticancer Properties : Research indicates that this compound has significant antitumor effects, particularly against renal cancer and melanoma cells. The mechanism involves the inhibition of DNA topoisomerases, which disrupts DNA replication and cell division .
  • Antimicrobial Activity : Some derivatives have shown promising results against various bacterial strains, indicating potential applications in treating infections .
  • Enzyme Inhibition : The compound acts on specific enzymes critical for cancer cell proliferation, making it a candidate for targeted cancer therapies .

The antitumor activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in DNA metabolism. By interfering with DNA topoisomerases, the compound prevents the proper replication of cancer cells, leading to apoptosis . Additionally, its interactions with other biomolecules enhance its therapeutic potential.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is presented below:

Compound NameStructure FeaturesBiological Activity
Furo[2,3-b]quinolin-1(3H)-oneSimilar fused ring systemAnticancer properties
4-Aza-podophyllotoxinContains an additional nitrogen atomStrong DNA topoisomerase II inhibitor
Furo[3,4-c]quinolin-3(1H)-oneDifferent furan positioningAntimicrobial activity

This compound stands out due to its specific functional group arrangement and pronounced biological activities compared to these similar compounds .

Case Studies

Several studies have documented the efficacy of this compound in preclinical models:

  • Renal Cancer Study : A study demonstrated that this compound significantly inhibited renal cancer cell proliferation in vitro with an IC50 value indicating potent activity .
  • Melanoma Cell Line Evaluation : Another research evaluated its effects on melanoma cells, showing a marked reduction in cell viability and induction of apoptosis through DNA damage pathways .

Properties

CAS No.

4945-38-4

Molecular Formula

C11H7NO2

Molecular Weight

185.18 g/mol

IUPAC Name

3H-furo[3,4-b]quinolin-1-one

InChI

InChI=1S/C11H7NO2/c13-11-8-5-7-3-1-2-4-9(7)12-10(8)6-14-11/h1-5H,6H2

InChI Key

FZYGATLKLHAMAP-UHFFFAOYSA-N

Canonical SMILES

C1C2=NC3=CC=CC=C3C=C2C(=O)O1

Origin of Product

United States

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